molecular formula C15H18N2O2 B8566600 N-[4-(1,1-Dimethylethyl)phenyl]-5-methylisoxazol-4-yl-carboxamide

N-[4-(1,1-Dimethylethyl)phenyl]-5-methylisoxazol-4-yl-carboxamide

Cat. No. B8566600
M. Wt: 258.32 g/mol
InChI Key: LZFYHJMGZZHXKC-UHFFFAOYSA-N
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Patent
US04892963

Procedure details

N-[4-(1-methylcyclopropyl)phenyl]-5-methylisoxazol-4-yl-carboxamide, viscous oil (from 1-amino-4-(1-methylcyclopropyl)benzene, b.p. 65°-70° C./0.25 mm Hg, prepared by reduction of 1-(1-methylcyclopropyl)-4-nitrobenzene, Chem.Ber. 106 525-548 (1973)).
Name
N-[4-(1-methylcyclopropyl)phenyl]-5-methylisoxazol-4-yl-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:5]2[CH:10]=[CH:9][C:8]([NH:11][C:12]([C:14]3[CH:15]=[N:16][O:17][C:18]=3[CH3:19])=[O:13])=[CH:7][CH:6]=2)[CH2:4][CH2:3]1.NC1C=CC(C2(C)CC2)=CC=1.CC1(C2C=CC([N+]([O-])=O)=CC=2)CC1>>[CH3:4][C:2]([C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:12]([C:14]2[CH:15]=[N:16][O:17][C:18]=2[CH3:19])=[O:13])=[CH:9][CH:10]=1)([CH3:1])[CH3:3]

Inputs

Step One
Name
N-[4-(1-methylcyclopropyl)phenyl]-5-methylisoxazol-4-yl-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC1)C1=CC=C(C=C1)NC(=O)C=1C=NOC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C1(CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC1)C1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)(C)C1=CC=C(C=C1)NC(=O)C=1C=NOC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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